REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]([OH:13])=[O:12])=[CH:3][CH:2]=1>[OH-].[K+]>[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([C:11]([OH:13])=[O:12])[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
580 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C2=CC=CC=C12)C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Name
|
Nickel aluminum amalgam
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The heterogeneous mixture was stirred at room temperature for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Upon completion, the reaction was filtered through Celite®
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
Solid sodium chloride was added until the aqueous layer
|
Type
|
CUSTOM
|
Details
|
The ethyl acetate layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with minimal brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
1,2,3,4-Tetrahydro-quinoline-4-carboxylic acid was used without further purification (389 mg, 66%)
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
N1CCC(C2=CC=CC=C12)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |